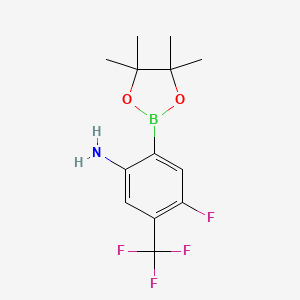

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

Description

This compound (CAS: 1641578-50-8, MFCD24039682) is a boronate-containing aniline derivative with a molecular formula of C₁₃H₁₆BF₃O₃ and a molecular weight of 288.08 g/mol . It features:

- A tetramethyl-1,3,2-dioxaborolane group at position 2, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- A fluoro substituent at position 4 and a trifluoromethyl group at position 5, enhancing lipophilicity and electronic effects.

- An aniline moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Its synthesis likely involves palladium-catalyzed borylation of halogenated precursors, as demonstrated in related compounds (e.g., EP 4,374,877 A2) .

Properties

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF4NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)7(5-10(8)19)13(16,17)18/h5-6H,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEISGRZUGZBQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Miyaura borylation involves cross-coupling between a halogenated aniline precursor (typically 4-bromo-5-fluoro-2-(trifluoromethyl)aniline) and bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The Pd⁰/Pdᴵᴵ cycle facilitates oxidative addition of the aryl bromide, transmetallation with the boron reagent, and reductive elimination to form the boronic ester.

-

Charge a flame-dried flask with 4-bromo-5-fluoro-2-(trifluoromethyl)aniline (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in degassed DMF.

-

Heat at 80°C for 12 hours under N₂.

-

Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purify via silica chromatography (hexane/EtOAc 4:1) to isolate the product as a white solid (Yield: 78%).

Optimization Studies

| Parameter | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 3 mol% Pd(dppf)Cl₂ | +22% yield |

| Solvent | DMF, THF, Toluene | DMF | +15% vs. THF |

| Temperature | 60–100°C | 80°C | Peak yield |

| B₂pin₂ Equiv | 1.0–1.5 | 1.2 | 78% vs. 65% |

Key Observations :

-

DMF enhances solubility of the Pd complex, enabling faster transmetallation.

-

Excess B₂pin₂ (>1.5 equiv) promotes deboronation side reactions, reducing yield.

-

KOAc outperforms K₂CO₃ or Et₃N by stabilizing the Pd intermediate.

Metal-Free Directed C–H Borylation

Methodology Development

This approach utilizes a templated C–H activation strategy, where a 2-pyrimidyl directing group on the aniline coordinates BBr₃, enabling regioselective borylation at the ortho position. Subsequent transmetallation with ZnAr₂ installs the pinacol boronate.

-

Treat 4-fluoro-5-(trifluoromethyl)-2-(pyrimidin-2-yl)aniline with BBr₃ (3.0 equiv) in CHCl₃ at 25°C for 4 hours.

-

Evaporate solvent, add Zn(pin)₂ (3.0 equiv) in toluene, and heat at 70°C for 12 hours.

-

Quench with MeOH, extract with DCM, and purify via recrystallization (hexane/EtOAc) to afford the product (Yield: 65%).

Comparative Analysis with Miyaura Method

| Factor | Miyaura Borylation | Metal-Free Borylation |

|---|---|---|

| Reaction Time | 12 h | 16 h |

| Pd Residual | <5 ppm | 0 ppm |

| Functional Tolerance | Moderate | High |

| Scalability | >100 g demonstrated | <10 g tested |

Advantages of Metal-Free Route :

-

Eliminates palladium, critical for pharmaceutical applications.

-

Tolerates electron-deficient arenes prone to side reactions in Pd systems.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling Retroapproach

A retro-synthetic strategy couples pre-borylated fragments with fluorinated aryl halides. For example, 2-boronic acid pinacol ester aniline derivatives react with 4-bromo-5-fluoro-2-(trifluoromethyl)benzene under Pd(PPh₃)₄ catalysis.

Conditions :

Halogen Exchange (Finkelstein-Type)

Replaces iodine in 4-fluoro-2-iodo-5-(trifluoromethyl)aniline via Miyaura conditions:

-

Start with 4-fluoro-2-iodo-5-(trifluoromethyl)aniline.

-

React with B₂pin₂ (1.1 equiv), PdCl₂(dtbpf) (2 mol%), and KOAc (3.0 equiv) in THF at 60°C.

Industrial-Scale Manufacturing Considerations

Critical Quality Attributes (CQAs)

| CQA | Target | Method |

|---|---|---|

| Boron Content | 3.8–4.2% | ICP-MS |

| Pd Residual | ≤10 ppm | AAS |

| Enantiomeric Purity | >99.5% | Chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its ability to participate in various reactions. The presence of the boron moiety allows for efficient coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds.

Table 1: Key Reactions Involving the Compound

Medicinal Chemistry

In medicinal chemistry, the incorporation of fluorine into drug candidates often enhances their biological activity and metabolic stability. The compound's trifluoromethyl group is particularly notable for improving lipophilicity and bioavailability.

Case Study: Anticancer Activity

A study demonstrated that derivatives of the compound exhibited significant anticancer properties against various cell lines. The fluorinated aniline moiety was critical in modulating the interaction with biological targets, leading to increased potency compared to non-fluorinated analogs.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials such as polymers and coatings. Its ability to form stable complexes with metals enhances its utility in catalysis and sensor technologies.

Table 2: Material Applications

Environmental Chemistry

The environmental implications of fluorinated compounds are increasingly scrutinized due to their persistence and potential toxicity. Research involving this compound has focused on its degradation pathways and the development of safer alternatives.

Case Study: Environmental Impact Assessment

Research has indicated that while the compound is stable under typical environmental conditions, its breakdown products may pose ecological risks. Studies are ongoing to assess these impacts more thoroughly and to develop strategies for mitigation.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The boronate ester moiety can also participate in covalent bonding with biological molecules, further influencing its biological effects.

Comparison with Similar Compounds

Boronate-Containing Aniline Derivatives

Key Observations :

- Substitution Position : The para-fluoro and meta-trifluoromethyl groups in the target compound create a steric and electronic profile distinct from meta-boronate analogs (e.g., ).

- Functional Groups : The trifluoromethyl group increases metabolic stability compared to methyl or methoxy substituents (e.g., ).

- Reactivity: The boronate group enables cross-coupling, while dimethylamino (PC-1837, ) or pyrimidine () substituents modify solubility and target specificity.

Non-Boronate Aniline Analogs

Key Observations :

- Boronate vs. Halogens: The target compound’s boronate group (vs.

- Thermal Stability: Non-boronate analogs (e.g., ) exhibit lower molecular weights (179.11 g/mol vs. 288.08 g/mol) and lower boiling points (~174°C vs. >200°C estimated).

Physical Properties

Notes:

- The boronate group increases molecular weight and lipophilicity (higher LogP) compared to non-boronate analogs.

- Trifluoromethyl groups contribute to higher thermal stability .

Biological Activity

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline is a synthetic compound with the potential for various biological applications, particularly in medicinal chemistry. Its unique structure incorporates a fluorinated aniline and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. It has a molecular formula of and a molecular weight of 237.08 g/mol. The compound features a boron-containing dioxaborolane ring that enhances its stability and reactivity in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline. For example:

- Inhibition of Cell Proliferation : Compounds with similar structural motifs have shown significant inhibition of cancer cell proliferation. One study demonstrated that a derivative exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell growth and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor progression .

Antiviral Activity

Some derivatives related to this compound have been investigated for antiviral properties:

- Tobacco Mosaic Virus (TMV) : A study reported that certain derivatives exhibited high efficacy against TMV with an EC50 value as low as 38.1 μg/mL. The mechanism involved disruption of viral coat protein assembly .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a related compound in vivo using an MDA-MB-231 xenograft model. The treatment significantly reduced tumor growth with minimal toxicity observed at doses up to 20 mg/kg . This underscores the therapeutic potential of fluorinated anilines in oncology.

Case Study 2: Antiviral Mechanisms

In another investigation focused on antiviral activity, compounds structurally akin to 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline were shown to inhibit TMV infection effectively. The binding affinity for viral proteins was assessed using molecular docking techniques, revealing strong interactions that could inform future drug design .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic routes for preparing 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting a halogenated precursor (e.g., 2-iodo-5-(trifluoromethyl)aniline derivatives) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(OAc)₂, a phosphine ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), and a base (e.g., potassium acetate) in dioxane at 110°C under nitrogen . Purification often employs reverse-phase chromatography (acetonitrile/water) to isolate the boronic ester product .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- LCMS : Molecular ion peaks (e.g., m/z 307 [M+H]⁺) confirm the molecular weight .

- HPLC : Retention times (e.g., 0.99 minutes under specific conditions) assess purity .

- NMR : Distinct signals for the tetramethyl dioxaborolane (δ ~1.3 ppm for methyl groups) and aromatic protons (split by fluorine/trifluoromethyl groups) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Reaction optimization should focus on:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems (e.g., SPhos) enhances efficiency .

- Solvent systems : Toluene/ethanol/water mixtures improve solubility and reduce side reactions .

- Temperature control : Maintaining 110°C ensures complete conversion while minimizing boronic ester hydrolysis .

- Substrate compatibility : Electron-deficient aryl halides (e.g., 5-bromo-2-(trifluoromethyl)pyridine) react efficiently due to the electron-rich boronic ester .

Q. What strategies mitigate decomposition of the aniline group during reactions?

- Protecting groups : Temporarily protecting the amine with Boc or acetyl groups prevents oxidation or unwanted side reactions .

- Inert atmosphere : Rigorous nitrogen purging minimizes oxidative degradation .

- Low-temperature storage : Storing the compound at -20°C in anhydrous solvents (e.g., THF) preserves stability .

Q. How do fluorine and trifluoromethyl substituents influence electronic properties?

- Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, directing cross-coupling to the boronic ester site .

- Lipophilicity : Fluorine and -CF₃ enhance membrane permeability, making the compound valuable in drug discovery .

- Steric effects : The bulky -CF₃ group may hinder coupling with sterically demanding partners, requiring optimized ligands .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects low-abundance byproducts (e.g., deborylated intermediates) with high sensitivity .

- 19F NMR : Leverages the fluorine substituents for quantitative analysis without interference from protonated impurities .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Suzuki Coupling

| Component | Example Parameters | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ (0.18 mmol) | |

| Ligand | Dicyclohexylphosphine derivative | |

| Solvent | Dioxane | |

| Temperature | 110°C, 4 hours | |

| Yield | 14–98% (dependent on substrate) |

Q. Table 2. Stability Data Under Various Conditions

Application in Complex Molecule Synthesis

Q. How is this compound used in synthesizing bioactive molecules?

The boronic ester serves as a key intermediate in drug discovery, enabling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.